molecular formula C19H18N4O3 B10909057 methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1018051-61-0

methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10909057
CAS No.: 1018051-61-0
M. Wt: 350.4 g/mol
InChI Key: PUAMGNSWLDJBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 924424-39-5) is a pyrazolo[3,4-b]pyridine derivative characterized by a 2-cyanoethyl group at the N1 position, a 4-methoxyphenyl substituent at the C6 position, and a methyl ester at C2. This scaffold is of interest due to its structural similarity to kinase inhibitors and anticancer agents, where substituents like the methoxy group are critical for hydrogen bonding in biological targets .

Properties

CAS No.

1018051-61-0

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C19H18N4O3/c1-12-17-15(19(24)26-3)11-16(13-5-7-14(25-2)8-6-13)21-18(17)23(22-12)10-4-9-20/h5-8,11H,4,10H2,1-3H3

InChI Key

PUAMGNSWLDJBND-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)CCC#N

Origin of Product

United States

Preparation Methods

Key Reaction Pathways

Step Reagents/Conditions Mechanism Yield Reference
Cyclization Ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate + TFA (trifluoroacetic acid) in tolueneCondensation followed by intramolecular cyclization75%
Knoevenagel Condensation 4-Methoxybenzaldehyde + Cyano ester (e.g., malononitrile) in dichloromethane with piperidine/acetic acidFormation of cinnamic ester intermediate52–96%

Detailed Procedure for Cyclization

  • Reactants : Ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate and 1-methyl-4-(methylthio)-1H-pyrazol-5-amine.

  • Conditions : Reflux in toluene with TFA (30 mol%) under nitrogen for 24 hours.

  • Workup : Column chromatography (hexane/ethyl acetate gradient) to isolate the pyrazolo core.

Esterification: Conversion to Methyl Carboxylate

The carboxylic acid at position 4 is esterified to the methyl ester using methanol and acidic catalysis.

Esterification Protocol

Parameter Value
Reagents Methanol, H₂SO₄ (conc.), reflux
Time 4–6 hours
Yield >90%

Reaction Mechanism

  • Protonation : Carboxylic acid protonated by H₂SO₄.

  • Nucleophilic Attack : Methanol attacks the carbonyl carbon.

  • Deprotonation : Formation of methyl ester and water.

Alkylation: Introduction of the 1-(2-Cyanoethyl) Group

The nitrogen at position 1 is alkylated with 2-cyanoethyl bromide under basic conditions.

Alkylation Conditions

Reagent Solvent Base Temperature Yield
2-Cyanoethyl bromideDMFK₂CO₃60–80°C70–85%

Typical Procedure

  • Substrate : 6-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid methyl ester.

  • Alkylating Agent : 2-Cyanoethyl bromide (1.1–1.5 eq).

  • Workup : Extraction with MTBE/ethyl acetate, pH adjustment with HCl to 6.5–7.0, and crystallization.

Functionalization: Introduction of the 4-Methoxyphenyl Group

The 6-position aryl group is introduced via cross-coupling or direct substitution.

Suzuki Coupling (Example)

Catalyst Base Solvent Temperature Yield
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O80–100°C80–90%

Steps

  • Substrate : 6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid methyl ester.

  • Coupling Partner : 4-Methoxyphenylboronic acid.

  • Purification : Crystallization from methanol/ethyl acetate.

Optimization and Industrial-Scale Synthesis

Process optimization focuses on minimizing intermediates and maximizing yields.

Key Innovations from Patents

Innovation Impact
Direct Use of Aldehyde/Esther Mixtures Eliminates isolation steps, reducing overall yield loss
Electrochemical Recovery Enhances purity of intermediates (e.g., carboxamides)
Chiral HPLC Separation Achieves enantiomeric purity for pharmaceutical applications
Hazard Precaution
Acute Toxicity Use PPE (gloves, goggles)
Flammability Avoid open flames during distillation
Storage Sealed at 2–8°C under inert gas

Comparative Analysis of Synthetic Routes

Route Steps Overall Yield Purity References
Cyclization + Esterification + Alkylation 350–60%>95%
Knoevenagel + Suzuki Coupling 440–50%>90%

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promising results against various cancer cell lines. Research has demonstrated that structural modifications in this compound can enhance its potency against specific types of cancers, including leukemia and breast cancer .

Kinase Inhibition
This compound serves as a scaffold for developing inhibitors targeting tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation and differentiation. A series of derivatives based on this structure have been synthesized and evaluated for their inhibitory activities against TRKA, with some exhibiting nanomolar potency . The presence of the pyrazolo moiety is crucial for establishing hydrogen bond interactions that enhance binding affinity to the kinase targets.

PPAR Agonism
this compound has also been investigated for its role as an agonist of peroxisome proliferator-activated receptors (PPARs). These receptors are vital in regulating lipid metabolism and glucose homeostasis. Structure-activity relationship (SAR) studies have highlighted the importance of substituents on the pyrazolo ring in modulating PPAR activity .

Material Science Applications

Catalytic Properties
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been explored in material chemistry, particularly as catalysts in organic reactions. The unique structure of this compound allows it to function effectively in catalytic systems due to its ability to stabilize transition states during chemical transformations .

Nanomaterials
Recent advancements have shown that pyrazolo[3,4-b]pyridine compounds can be integrated into nanomaterials for applications in drug delivery systems and photonic devices. The incorporation of this compound into metal-organic frameworks (MOFs) enhances their stability and functionality for targeted drug delivery .

Summary of Research Findings

Application AreaKey Findings
Anticancer Activity Effective against various cancer cell lines; structural modifications enhance potency .
Kinase Inhibition Potent inhibitors against TRKA; critical interactions established through scaffold design .
PPAR Agonism Modulates lipid metabolism; SAR studies indicate importance of substituents .
Catalytic Properties Functions as an effective catalyst in organic reactions; stabilizes transition states .
Nanomaterials Enhances stability and functionality in drug delivery systems and photonic devices .

Mechanism of Action

The mechanism of action of methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at N1, C6, and the carboxylate moiety. Below is a comparative analysis:

Compound Name N1 Substituent C6 Substituent C4 Group Biological Activity/Notes Reference
Target Compound 2-cyanoethyl 4-methoxyphenyl Methyl ester Potential kinase inhibitor; synthesis methods under study
Methyl 1-benzyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (38) Benzyl Furan-2-yl Methyl ester Low yield (9%); furan may reduce metabolic stability
Methyl 1-(4-methoxybenzyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (44) 4-Methoxybenzyl Furan-2-yl Methyl ester Higher yield (40%); methoxy enhances solubility
1-Cyclopentyl-3-methyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopentyl Thien-2-yl Carboxylic acid Improved solubility due to carboxylic acid
1-[(4-chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 4-Chlorobenzyl Methyl Carboxylic acid Chlorine substituent increases electrophilicity

Key Observations :

  • C6 Substituents: The 4-methoxyphenyl group provides a hydrogen-bonding site, contrasting with furan or thiophene in analogs, which offer π-π stacking but lack hydrogen-bond donors .
  • C4 Group : Methyl esters (as in the target) are typically hydrolyzed to carboxylic acids in vivo, which can modulate bioavailability compared to pre-formed carboxylic acids .

Key Observations :

  • The target compound’s synthesis in ionic liquids aligns with green chemistry trends but lacks yield data, suggesting room for optimization .
  • AcOH reflux (e.g., for compound 35) achieves high yields but involves harsh conditions .

Biological Activity

Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, highlighting its mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, with a molecular weight of 338.36 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H18N4O3C_{18}H_{18}N_{4}O_{3}
Molecular Weight338.36 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily revolves around its interaction with specific molecular targets within biological systems. Research indicates that it may act as an agonist for certain receptors and enzymes, influencing various metabolic pathways:

  • PPAR Agonism : Similar derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis .
  • Cell Cycle Regulation : Compounds within the pyrazolo[3,4-b]pyridine class have shown the ability to arrest the cell cycle and induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties .

Anticancer Activity

Studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity against various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).
  • Mechanism : The compounds induce cell cycle arrest and apoptosis through inhibition of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are critical for cell division and survival .

Anti-inflammatory Properties

Research suggests that these compounds may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This could provide therapeutic avenues for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents : The presence of different substituents on the phenyl rings significantly affects the potency and selectivity towards biological targets.
  • Hydrophobicity : The hydrophobic character of substituents has been correlated with increased binding affinity to target proteins, enhancing bioactivity.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at the 6-position greatly enhanced anticancer efficacy against MCF7 cells. The most potent derivative showed IC50 values comparable to standard chemotherapeutics .
  • Inflammation Model : In a rat model of inflammation, derivatives exhibited significant reductions in inflammatory markers when administered at specific dosages, suggesting their potential as anti-inflammatory agents in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

  • Answer: The compound can be synthesized via cyclization reactions using pyrazole-4-carbaldehyde derivatives as building blocks. For example, hydrazine hydrate in ethanol under reflux with acetic acid facilitates pyrazolo[3,4-c]pyrazole formation . Additionally, Biginelli-like multicomponent reactions (e.g., condensation of aldehydes, thioureas, and acetoacetate derivatives) are effective for constructing fused pyrazolo-pyridine systems . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and catalysts (e.g., iodine or acetic acid).

Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?

  • Answer: Perform pH-dependent solubility profiling using UV-Vis spectroscopy in buffers (pH 1–13) and measure stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Use HPLC to monitor degradation products . For polar solvents (e.g., DMSO or methanol), solubility can be quantified gravimetrically after 24-hour agitation.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Answer: Combine 1H/13C NMR to verify substituent positions (e.g., methoxyphenyl and cyanoethyl groups) and HRMS for molecular ion validation. FT-IR is essential for identifying functional groups like the carboxylate ester (C=O stretch ~1700 cm⁻¹) . Cross-reference data with computational predictions (e.g., DFT-based NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Answer: Use X-ray crystallography to unambiguously determine the crystal structure, as demonstrated for analogous pyrazolo-pyridine derivatives . For dynamic systems (e.g., tautomerism), employ variable-temperature NMR or 2D NOESY to study conformational equilibria. Discrepancies between experimental and calculated spectra may require revisiting reaction conditions to rule out byproducts .

Q. What strategies optimize reaction yields for derivatives with modified substituents (e.g., nitro or halogen groups)?

  • Answer: Apply Design of Experiments (DoE) methodologies to screen variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design can identify optimal conditions for introducing electron-withdrawing groups (e.g., nitro) without side reactions . Statistical tools like ANOVA help prioritize factors affecting yield .

Q. How do structural modifications (e.g., substituent variation on the pyridine ring) influence biological activity?

  • Answer: Conduct Structure-Activity Relationship (SAR) studies by synthesizing analogs with substituents like halogens (Cl, F) or methoxy groups. Compare their inhibitory activity in enzyme assays (e.g., kinase or protease targets). For instance, nitrophenyl-substituted analogs show enhanced bioactivity due to improved electron-withdrawing effects . Use molecular docking to correlate substituent placement with binding affinity .

Q. What computational methods aid in predicting the reactivity of this compound in novel reactions?

  • Answer: Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Reaction path searches using quantum chemical methods (e.g., IRC calculations) can model cyclization or hydrolysis pathways . Pair computational results with experimental validation via LC-MS to track intermediates .

Data Contradiction and Validation

Q. How should conflicting data on degradation pathways be addressed?

  • Answer: Use high-resolution mass spectrometry (HRMS) and isotopic labeling to trace degradation products. For example, hydrolytic cleavage of the ester group can be confirmed by spiking with deuterated water (D2O) and monitoring mass shifts. Compare results across multiple analytical platforms (e.g., HPLC vs. UPLC) to rule out instrument-specific artifacts .

Q. What experimental controls are essential when studying the compound’s interactions with biological targets?

  • Answer: Include positive controls (e.g., known enzyme inhibitors) and negative controls (solvent-only samples) in assays. Use isothermal titration calorimetry (ITC) to validate binding constants derived from fluorescence assays. For cell-based studies, confirm target engagement via siRNA knockdown or CRISPR-edited cell lines .

Methodological Resources

  • Synthetic Protocols: Reference cyclization and multicomponent reactions from .
  • Computational Tools: Leverage reaction path search algorithms and DFT as in .
  • Analytical Validation: Cross-validate structural data using crystallography ( ) and HRMS ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.